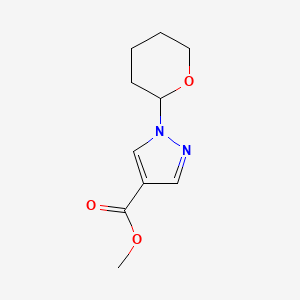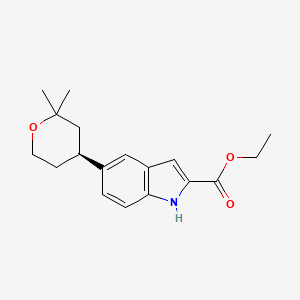
Mycophenolic Acid Acyl-b-D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycophenolic Acid Acyl-b-D-glucoside: is a chemical compound with the molecular formula C23H30O11 and a molecular weight of 482.48 . It is a derivative of mycophenolic acid, which is known for its immunosuppressive properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mycophenolic Acid Acyl-b-D-glucoside typically involves the acylation of mycophenolic acid with b-D-glucose. The reaction conditions may include the use of acylating agents such as acyl chlorides or anhydrides in the presence of a base, often under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors with precise control over temperature, pressure, and reactant concentrations. The process may also include purification steps such as crystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Mycophenolic Acid Acyl-b-D-glucoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Mycophenolic Acid Acyl-b-D-glucoside is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its effects on cellular processes. It is known to inhibit the enzyme inosine monophosphate dehydrogenase, which is crucial for the proliferation of T and B cells.
Medicine: this compound is used in immunosuppressive therapy, particularly in organ transplantation. It helps prevent the rejection of transplanted organs by suppressing the immune response.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapies. Its immunosuppressive properties make it a key component in certain medications.
Mecanismo De Acción
The mechanism by which Mycophenolic Acid Acyl-b-D-glucoside exerts its effects involves the inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme is essential for the synthesis of guanosine nucleotides, which are necessary for DNA and RNA synthesis. By inhibiting IMPDH, the compound reduces the proliferation of T and B cells, leading to immunosuppression.
Molecular Targets and Pathways:
IMPDH: The primary molecular target is inosine monophosphate dehydrogenase.
Guanosine Nucleotide Synthesis: The pathway affected is the de novo synthesis of guanosine nucleotides.
Comparación Con Compuestos Similares
Mycophenolic Acid: The parent compound from which Mycophenolic Acid Acyl-b-D-glucoside is derived.
Mycophenolate Mofetil: Another immunosuppressive agent used in organ transplantation.
Acyl Glucuronides: Other acyl glucuronide derivatives with similar biological activities.
Uniqueness: this compound is unique in its ability to provide a more stable and effective form of mycophenolic acid, enhancing its therapeutic potential and reducing side effects.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and mechanisms make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C23H30O11 |
|---|---|
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
InChI |
InChI=1S/C23H30O11/c1-10(5-7-15(25)34-23-20(29)19(28)18(27)14(8-24)33-23)4-6-12-17(26)16-13(9-32-22(16)30)11(2)21(12)31-3/h4,14,18-20,23-24,26-29H,5-9H2,1-3H3 |
Clave InChI |
VCDAVVIRONUCLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15360526.png)

![N-[1-[4-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B15360539.png)
![1'-benzyl-6-chlorospiro[4H-1,4-benzoxazine-2,4'-piperidine]-3-one](/img/structure/B15360547.png)








![4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15360630.png)

